6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
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Overview
Description
6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a dihydropyrido[2,3-d]pyrimidin-2(1H)-one core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method provides a clean, efficient, and high-yielding protocol for the synthesis of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and solvents can contribute to a more sustainable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of C5–C6 unsaturated derivatives.
Reduction: Formation of fully saturated pyrido[2,3-d]pyrimidine derivatives.
Substitution: Formation of various substituted pyrido[2,3-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
6-bromo-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-4-2-10-7(12)11-6(4)9-3-5/h1,3H,2H2,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNHYIPNLCECEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)N1)N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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